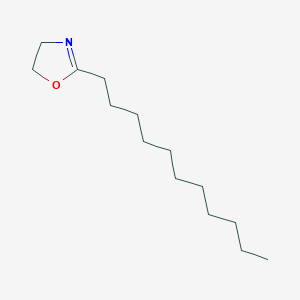
2-Undecyl-2-oxazoline
Cat. No. B078494
Key on ui cas rn:
10431-84-2
M. Wt: 225.37 g/mol
InChI Key: OCSXKMIYKAIBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05030629
Procedure details


The reaction was carried out under nitrogen atmosphere in a three neck flask equipped with a magnetic stirring bar, reflux condenser, addition funnel and thermometer. 50 ml of 1-butanol and 667 mg (2.5 mmoles) of cadmium acetate dihydrate was introduced and the catalyst was dissolved by slight warming. 18.13 g (100 mmoles) of undecyl cyanide was added and the solution was heated to 125° C. 7.33 g (120 mmoles) of 2-aminoethanol was then added dropwise controlling the evolution of ammonia. At the end of the reaction (ca. 48 hrs.) the solvent was removed under vacuo. The residue was treated with 100 ml of petroleum ether and filtered after keeping for several hours. The filtrate was washed with water, dried over anhydrous magnesium sulfate, concentrated and the residue was distilled 114° C./0.5 mm to give 19.83 g (88%) of 2-undecyl-2-oxazoline.



Name
cadmium acetate dihydrate
Quantity
667 mg
Type
catalyst
Reaction Step Four


Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:12]#[N:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].N[CH2:15][CH2:16][OH:17].N>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C.C(O)CCC>[CH2:1]([C:12]1[O:17][CH2:16][CH2:15][N:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCC)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
7.33 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
cadmium acetate dihydrate
|
|
Quantity
|
667 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
condenser, addition funnel
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the catalyst was dissolved by slight warming
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction (ca. 48 hrs.) the solvent
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with 100 ml of petroleum ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after keeping for several hours
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled 114° C./0.5 mm
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCC)C=1OCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.83 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
